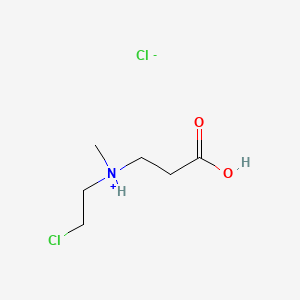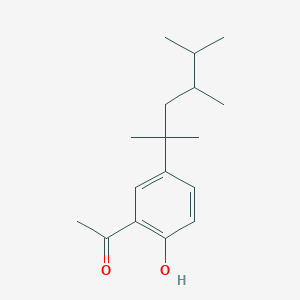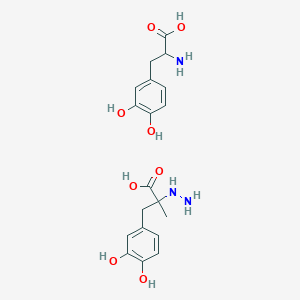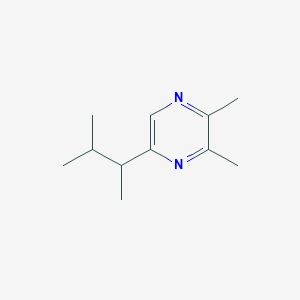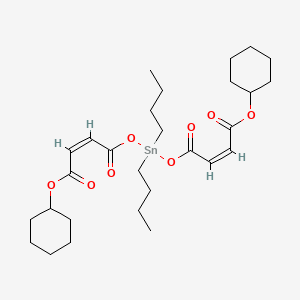
Einecs 226-989-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1,2,3,4,5,6-hexachlorocyclohexane can be synthesized through the chlorination of benzene. The reaction involves the addition of chlorine to benzene in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-2 atm. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and consistent production of the compound.
Analyse Chemischer Reaktionen
1,2,3,4,5,6-hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1,2,3,4,5,6-hexachlorocyclohexane can lead to the formation of lower chlorinated cyclohexanes using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines. Common reagents for these reactions include sodium hydroxide and ammonia.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-hexachlorocyclohexane has been used in various scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other organochlorine compounds and as a reagent in organic synthesis.
Biology: Studies have been conducted to understand its effects on biological systems, including its potential as an insecticide.
Medicine: Research has explored its potential use in the development of pharmaceuticals, particularly in the treatment of parasitic infections.
Industry: It is used in the production of certain plastics, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-hexachlorocyclohexane involves its interaction with biological membranes and enzymes. It can disrupt the function of cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-hexachlorocyclohexane can be compared to other similar compounds such as:
1,2,3,4-tetrachlorocyclohexane: This compound has fewer chlorine atoms and different chemical properties, making it less effective as an insecticide.
1,2,3,4,5-pentachlorocyclohexane: With one less chlorine atom, this compound also exhibits different reactivity and uses.
Hexachlorobenzene: Although structurally similar, hexachlorobenzene has a different arrangement of chlorine atoms and is used primarily as a fungicide.
1,2,3,4,5,6-hexachlorocyclohexane is unique due to its high chlorine content and specific chemical properties, which make it suitable for a variety of applications in research and industry.
Eigenschaften
CAS-Nummer |
5587-52-0 |
|---|---|
Molekularformel |
C28H44O8Sn |
Molekulargewicht |
627.4 g/mol |
IUPAC-Name |
1-O-cyclohexyl 4-O-[dibutyl-[(Z)-4-cyclohexyloxy-4-oxobut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C10H14O4.2C4H9.Sn/c2*11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;2*1-3-4-2;/h2*6-8H,1-5H2,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-;;; |
InChI-Schlüssel |
WBYOSZYSBZQGDJ-KUAKSMGGSA-L |
Isomerische SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)OC1CCCCC1)(OC(=O)/C=C\C(=O)OC2CCCCC2)CCCC |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC1CCCCC1)OC(=O)C=CC(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


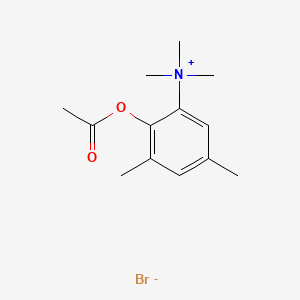


![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)

